molecular formula C9H9NO4 B1349208 5-(Ethoxycarbonyl)nicotinic acid CAS No. 84254-37-5

5-(Ethoxycarbonyl)nicotinic acid

Cat. No. B1349208
CAS RN: 84254-37-5
M. Wt: 195.17 g/mol
InChI Key: GHKOMFAUZDGVHG-UHFFFAOYSA-N
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Description

5-(Ethoxycarbonyl)nicotinic acid is a derivative of nicotinic acid, which is biologically and medicinally significant. It is a polyfunctionally substituted pyridine, a class of compounds known for their presence in various pharmaceuticals and organic materials .

Synthesis Analysis

The synthesis of derivatives of 5-(Ethoxycarbonyl)nicotinic acid, such as 2,3-disubstituted-5-ethoxycarbonylpyridines, has been achieved with moderate yields ranging from 50-66%. The process involves the use of ethoxycarbonylmalonaldehyde, which reacts with tosyl chloride followed by a reaction with β-amino-α,β-unsaturated esters, ketones, or nitriles in the presence of pyridine .

Molecular Structure Analysis

The molecular structure of a related compound, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, has been determined using various analytical techniques including X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC-MS), elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed information about the arrangement of atoms within the molecule and can be used to infer the structure of 5-(Ethoxycarbonyl)nicotinic acid .

Chemical Reactions Analysis

Although the specific chemical reactions of 5-(Ethoxycarbonyl)nicotinic acid are not detailed in the provided papers, the synthesis paper suggests that the compound can participate in reactions typical of pyridines and esters. This includes nucleophilic substitution reactions and potential reactions with amines, which could be used to further modify the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Ethoxycarbonyl)nicotinic acid are not explicitly discussed in the provided papers. However, based on the structure and the known properties of similar compounds, it can be inferred that it would exhibit properties characteristic of both pyridines and esters. This includes a certain degree of solubility in organic solvents, potential for hydrogen bonding due to the presence of a carboxylic acid group, and reactivity towards nucleophiles .

Scientific Research Applications

Synthetic Chemistry 5-(Ethoxycarbonyl)nicotinic acid, a derivative of nicotinic acid, plays a significant role in synthetic chemistry. A method for synthesizing polyfunctionally substituted pyridines from ethoxycarbonylmalonaldehyde, which involves reactions with tosyl chloride and β-amino-α,β-unsaturated esters, ketones, or nitriles in the presence of pyridine, has been developed. This process yields derivatives of biologically and medicinally important nicotinic acid, with applications in creating a variety of complex organic compounds (Torii, Inokuchi, & Kubota, 1986).

Agricultural Chemistry In the agricultural sector, derivatives of nicotinic acid have been explored for their herbicidal properties. A study on the synthesis and herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, found that some compounds exhibited excellent herbicidal activity against specific plants. This research holds potential for the development of novel, natural-product-based herbicides (Yu et al., 2021).

Industrial Production The industrial production of nicotinic acid, an essential nutrient, involves processes like the oxidation of 5-ethyl-2-methylpyridine. Recent studies emphasize the need for new, eco-friendly methods to produce nicotinic acid to align with green chemistry principles. Literature reviews have highlighted several ecological methods using commercially available raw materials, indicating a shift towards more sustainable industrial practices (Lisicki, Nowak, & Orlińska, 2022).

Pharmacology In pharmacology, nicotinic acid has been used as a lipid-lowering drug for over 50 years. Studies have identified specific receptors, such as PUMA-G and HM74, which mediate the anti-lipolytic effect of nicotinic acid in adipose tissue. This discovery is crucial for understanding the drug's mechanism and developing new treatments for dyslipidemia (Tunaru et al., 2003).

Biochemical Analysis Research has also been conducted on methods for the degradation of radioactive nicotinic acid, allowing the measurement of radioactivity in each carbon atom. This method is valuable for studying the biochemical properties and pathways of nicotinic acid in various biological systems (Scott, 1967).

Safety And Hazards

Specific safety and hazard information for 5-(Ethoxycarbonyl)nicotinic acid is not provided in the search results. However, a Material Safety Data Sheet (MSDS) is available for this compound1.


Future Directions

The future directions for 5-(Ethoxycarbonyl)nicotinic acid are not explicitly mentioned in the search results. However, given its structural similarity to nicotinic acid, it may have potential applications in the development of new pharmaceuticals or biochemical reagents.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or consult with a chemical expert.


properties

IUPAC Name

5-ethoxycarbonylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-14-9(13)7-3-6(8(11)12)4-10-5-7/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKOMFAUZDGVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361040
Record name 5-(Ethoxycarbonyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethoxycarbonyl)nicotinic acid

CAS RN

84254-37-5
Record name 5-(Ethoxycarbonyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84254-37-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 10 g (0.045 mol) of diethyl 3,5-pyridinedicarboxylate in 75 ml of ethyl alcohol, 25 ml of 2N alcoholic KOH were added while stirring. Stirring was continued for 1/2 hour at room temperature. To the mixture, 12.5 ml of 4N HCl were added while stirring. The solid which separated was filtered and washed with alcohol. The combined filtrate and washings were distilled on rotovap and the residue was washed with water, filtered and crystallized from ethanol. Yield 7.5 g (86%), m.p. 180°-182° C., NMR (CDCl3 /DMSO-d6) δ 10.56 (bs, 1H, COOH), 9.26 (d, 2H, J=2 Hz, C2 and C6 pyridine protons), 8.75 (t, 1H, J-2 Hz, C4 pyridine protons), 4.4 (q, 2H, J=7 Hz, O--CH2), 1.42 (t, 3H, J=7 Hz, CH3).
Quantity
10 g
Type
reactant
Reaction Step One
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75 mL
Type
solvent
Reaction Step One
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Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 10 g (0.045 mol) of compound 6 in 75 ml of ethyl alcohol, 25 ml of 2N alcoholic KOH was added while stirring. Stirring was continued for 1/2 hr at room temperature. To the mixture 12.5 ml of 4N HCl was added while stirring. The solid separated was filtered and washed with alcohol. The combined filtrate and washings were distilled on rotovap and the residue was washed with water, filtered and crystallized from ethanol. Yield 7.5 g (86%), m.p. 180°-182°, NMR (CDCl3 /DMSO-d6) δ10.56 (bs, 1H, COOH), 9.26 (d, 2H, J=2 Hz, C2 and C6 pyridine protons), 8.75 (t, 1H, J=2 Hz, C4 pyridine protons), 4.4 (q, 2H, J=7 Hz, O--CH2), 1.42 (t, 3H, J=7 Hz, CH3).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Subbarao - 1978 - dspace.ncl.res.in
… c) Ethvl 2-aminonlcotinates The reaction of guanidine with 6 -amino-5-ethoxycarbonylnicotinic acid (9) yields 2-aminopyrido^2,3-d/pyrimidine-4(3H)one-6 -carboxylic acid^^ (10), …
Number of citations: 0 dspace.ncl.res.in

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